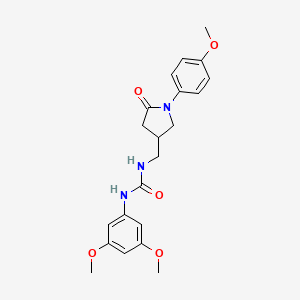

1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

This urea derivative features a 3,5-dimethoxyphenyl group attached to the urea nitrogen and a pyrrolidinone ring substituted with a 4-methoxyphenyl moiety. Comparisons must therefore rely on structurally related compounds, such as chalcone derivatives and urea analogs from the literature.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-27-17-6-4-16(5-7-17)24-13-14(8-20(24)25)12-22-21(26)23-15-9-18(28-2)11-19(10-15)29-3/h4-7,9-11,14H,8,12-13H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSSAMENDCKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidinone ring.

Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where methoxy-substituted phenyl halides react with nucleophiles.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the urea linkage play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Positioning : Methoxy groups at 3,5-positions (as in a16 and MK13) improve solubility but may reduce metabolic stability compared to ortho-substituted analogs .

- Urea vs.

- Pyrrolidinone Advantages: The pyrrolidinone ring in the target compound could confer better aqueous solubility and reduced toxicity compared to pyrazole-based ureas, as seen in FDA-approved drugs with similar motifs (e.g., rolipram) .

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the urea linkage and the introduction of methoxy and pyrrolidine moieties. The general synthetic route includes:

- Formation of Urea Linkage : Reacting isocyanates with amines or amino acids.

- Pyrrolidine Modification : Using pyrrolidine derivatives to introduce specific substituents that enhance biological activity.

- Purification : Techniques like recrystallization and chromatography are employed to obtain pure compounds.

Anticancer Properties

Research indicates that derivatives of diaryl ureas, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 2.39 ± 0.10 |

| HCT-116 (Colorectal) | 3.90 ± 0.33 | |

| Positive Control (Sorafenib) | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

The IC50 values indicate that the compound exhibits comparable potency to established anticancer agents like Sorafenib, suggesting its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation:

- Raf/MEK/ERK Pathway : The compound has been shown to inhibit this pathway, which is often dysregulated in cancer cells.

- Molecular Interactions : Molecular docking studies suggest that the urea structure forms hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and inhibitory activity.

Case Studies

A notable study evaluated a series of urea derivatives for their antiproliferative activities against various cancer cell lines. The results demonstrated that modifications on the phenyl rings significantly influenced biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(3,5-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves three key steps:

- Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions .

- Introduction of methoxyphenyl groups : Electrophilic aromatic substitution or nucleophilic displacement reactions to attach methoxy-substituted phenyl rings .

- Urea moiety assembly : Reaction of an isocyanate with an amine, often using carbodiimide coupling agents to facilitate the urea bond formation . Purification is achieved via column chromatography or recrystallization, with structural confirmation by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding in the urea group .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities from multi-step synthesis .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₂H₂₅N₃O₅: ~423.45 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at -20°C to prevent degradation of the urea moiety and oxidation of methoxy groups. Stability should be monitored periodically via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Flow chemistry : Continuous flow systems improve scalability and reduce side reactions (e.g., by controlling residence time and temperature) .

- Design of Experiments (DoE) : Statistical modeling to optimize variables (e.g., solvent polarity, catalyst loading) and maximize yield .

- Microwave-assisted synthesis : Accelerates cyclization steps, reducing reaction times from hours to minutes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar urea derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate bioactive motifs .

- Computational docking : Molecular dynamics simulations to predict binding affinities for targets like kinases or GPCRs, explaining divergent bioactivity .

- Biochemical validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to compare activity across analogs .

Q. How can researchers elucidate the mechanism of action for this compound in cellular systems?

- Target identification : Employ pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .

- Pathway analysis : RNA sequencing or phosphoproteomics to map downstream effects (e.g., apoptosis or autophagy modulation) .

- Competitive binding assays : Use fluorescently labeled analogs to quantify receptor occupancy in live-cell imaging .

Q. What analytical methods address stability challenges in biological assays?

- Stability-indicating assays : Use LC-MS to monitor degradation products in cell culture media .

- Metabolite profiling : Identify hydrolyzed or oxidized metabolites via tandem MS .

- Serum-shift assays : Compare activity in serum-containing vs. serum-free media to assess protein binding effects .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vitro studies?

- Range-finding assays : Start with broad concentrations (1 nM–100 μM) and narrow based on cytotoxicity (MTT assay) .

- Hill slope analysis : Fit sigmoidal curves to determine EC₅₀/IC₅₀ values and assess cooperativity .

- Negative controls : Include urea derivatives with inert substituents (e.g., methyl groups) to rule out nonspecific effects .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Q. How can structural analogs be leveraged to improve target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.